A Technical Guide to the Physical and Chemical Properties of Dichloroketene
A Technical Guide to the Physical and Chemical Properties of Dichloroketene
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroketene (C₂Cl₂O) is a highly reactive and electrophilic chemical intermediate belonging to the ketene family of organic compounds. Due to its inherent instability, it is almost exclusively generated in situ for immediate consumption in chemical syntheses.[1] Its potent reactivity makes it a valuable reagent in organic chemistry, particularly for the construction of four-membered ring systems through [2+2] cycloaddition reactions.[2] The presence of two electron-withdrawing chlorine atoms significantly enhances the electrophilicity of the central carbonyl carbon, distinguishing its reactivity from that of simpler ketenes.[1] This guide provides a comprehensive overview of the known physical, spectroscopic, and chemical properties of dichloroketene, including detailed experimental protocols and reaction mechanisms.
Physical and Spectroscopic Properties
Quantitative physical and spectroscopic data for dichloroketene are summarized below. Due to its instability, many physical properties like boiling point are determined under specific, controlled conditions or are theoretical calculations.
Physical Properties
The fundamental physical characteristics of dichloroketene are presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂Cl₂O | [3][4] |
| Molar Mass | 110.927 g/mol | [4][5][6] |
| Exact Mass | 109.9326200 Da | |
| Density | 1.385 g/cm³ | |
| Boiling Point | 57.1 °C at 760 mmHg | [3] |
| Flash Point | 0.7 °C | [3] |
| Vapor Pressure | 221 mmHg at 25°C | [3] |
| CAS Registry Number | 4591-28-0 | [4][5][6] |
Spectroscopic Data
Infrared (IR) spectroscopy is a primary method for identifying the formation of dichloroketene in situ. The characteristic vibrational frequencies are detailed in Table 2.
| Spectroscopic Data | Wavenumber (cm⁻¹) | Intensity | Method |
| C=O Stretch | 2160.3 | Strong | Gas Phase IR |
| C=O Stretch | 2158 | Very Strong | Argon Matrix IR |
| C=C Stretch | 1291 | Weak | Gas Phase / Argon Matrix IR |
| CCl₂ Asymmetric Stretch | 936 | Strong | Gas Phase IR |
| CCl₂ Asymmetric Stretch | 935 | Medium | Argon Matrix IR |
Source: National Institute of Standards and Technology (NIST) Chemistry WebBook[4][6]
Chemical Properties and Reactivity
Dichloroketene is a reactive and unstable molecule.[1] Its chemistry is dominated by the highly electrophilic nature of the sp-hybridized carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles and unsaturated systems.
Generation of Dichloroketene (in situ)
Dichloroketene is too unstable for isolation and is therefore prepared in situ. The two most common methods are:
-
Dehydrochlorination of Dichloroacetyl Chloride : This method employs a non-nucleophilic base, typically triethylamine (Et₃N), to eliminate hydrogen chloride.[1][7]
-
Dehalogenation of Trichloroacetyl Chloride : This reductive dechlorination uses activated zinc (Zn) powder to remove Cl₂.[8][9] This method is often preferred for cycloadditions with alkynes as it avoids the formation of triethylammonium chloride, which can promote polymerization.[8][10]
[2+2] Cycloaddition Reactions
The most characteristic reaction of dichloroketene is its [2+2] cycloaddition with unsaturated compounds, providing a direct route to four-membered rings.[2]
-
With Alkenes and Dienes : It readily reacts with electron-rich or unactivated olefins, such as cyclopentene and cyclohexene, to yield α,α-dichlorocyclobutanones.[1] The reaction is highly stereospecific and is believed to proceed via a concerted mechanism involving an orthogonal approach of the reactants.[1]
-
With Alkynes : Reactions with electron-rich alkynes, such as ynamides, produce 3-amino-4,4-dichlorocyclobutenone derivatives in good yields.[8]
Reactions with Nucleophiles
The electrophilic carbonyl carbon of dichloroketene is readily attacked by nucleophiles. Such reactions are often vigorous.[1]
-
Water : Hydrolysis leads to the formation of dichloroacetic acid.
-
Alcohols : Reaction with alcohols yields dichloroacetate esters.
-
Amines : Reaction with primary or secondary amines produces dichloroacetamides.
Experimental Protocols
The following section provides a representative methodology for the generation of dichloroketene and its subsequent cycloaddition with an alkene.
Synthesis of 9,9-dichlorobicyclo[5.2.0]nona-2,4-dien-8-one via [2+2] Cycloaddition
This protocol is adapted from the reaction of dichloroketene with cycloheptatriene.[9]
Reagents and Equipment:
-
Trichloroacetyl chloride (1.0 eq)
-
Activated Zinc powder (1.5 eq)
-
Cycloheptatriene (1.2 eq)
-
Anhydrous diethyl ether (solvent)
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Standard glassware for aqueous work-up and purification (e.g., column chromatography).
Methodology:
-
Setup : The glassware is flame-dried and assembled under a positive pressure of inert gas.
-
Initial Charging : The three-necked flask is charged with activated zinc powder, cycloheptatriene, and anhydrous diethyl ether. The mixture is stirred to create a suspension.
-
Generation and Reaction : A solution of trichloroacetyl chloride in anhydrous diethyl ether is placed in the dropping funnel and added dropwise to the stirred suspension over 1-2 hours. The reaction is typically exothermic and may require an ice bath to maintain a gentle reflux.
-
Reaction Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkene.
-
Work-up : Upon completion, the reaction mixture is filtered through a pad of celite to remove excess zinc and zinc chloride salts. The filtrate is transferred to a separatory funnel.
-
Extraction : The organic solution is washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification : The crude product is purified by column chromatography on silica gel to yield the desired dichlorocyclobutanone adduct.
Safety and Handling
Dichloroketene is a highly reactive and potentially hazardous substance.
-
It should only be generated and handled in a well-ventilated chemical fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
-
Due to its sensitivity to moisture, all reactions must be conducted under anhydrous conditions using an inert atmosphere.
-
The precursors, such as dichloroacetyl chloride and trichloroacetyl chloride, are corrosive and lachrymatory. They must be handled with care.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]
- 3. Dichloroketene|lookchem [lookchem.com]
- 4. dichloroketene [webbook.nist.gov]
- 5. dichloroketene [webbook.nist.gov]
- 6. dichloroketene [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [2 + 2] Cycloaddition reaction of cycloheptatriene with dichloroketene. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
